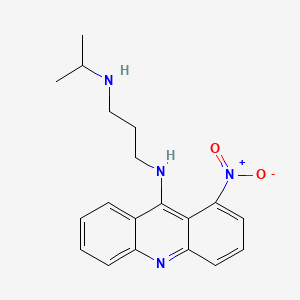
1-NITRO-9-(3-ISOPROPYLAMINOPROPYLAMINO)ACRIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine typically involves multi-step organic reactions. A common synthetic route may include the nitration of acridine to introduce the nitro group, followed by the alkylation of the acridine derivative with 1,3-propanediamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The acridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of various oxidized acridine derivatives.
Applications De Recherche Scientifique
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes or fluorescent markers.
Mécanisme D'action
The mechanism of action of N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine involves its interaction with molecular targets such as DNA or proteins. The nitro group and acridine ring can intercalate with DNA, disrupting its structure and function. This can lead to various biological effects, including inhibition of cell proliferation or induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a nitro group and an acridine ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
64670-74-2 |
|---|---|
Formule moléculaire |
C19H22N4O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-(1-nitroacridin-9-yl)-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)20-11-6-12-21-19-14-7-3-4-8-15(14)22-16-9-5-10-17(18(16)19)23(24)25/h3-5,7-10,13,20H,6,11-12H2,1-2H3,(H,21,22) |
Clé InChI |
QXNCBKQFKXJKGD-UHFFFAOYSA-N |
SMILES |
CC(C)NCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC(C)NCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Synonymes |
1-nitro-9-(3-isopropylaminopropylamino)acridine C 846 C-846 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















